

# E3 Ligase Recruitment by PROTAC STING Degradar-2: An In-depth Technical Guide

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## Compound of Interest

Compound Name: PROTAC STING Degradar-2

Cat. No.: B15613644

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This technical guide provides a comprehensive overview of the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by the covalent Proteolysis Targeting Chimera (PROTAC), STING Degradar-2, leading to the targeted degradation of the Stimulator of Interferon Genes (STING) protein. This document details the underlying signaling pathways, quantitative performance metrics, and the experimental protocols utilized to characterize this targeted protein degrader.

## Introduction to PROTAC STING Degradar-2

**PROTAC STING Degradar-2** is a heterobifunctional molecule designed to selectively eliminate the STING protein, a key mediator of innate immunity. Dysregulation of the STING signaling pathway is implicated in various autoinflammatory and autoimmune diseases. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, **PROTAC STING Degradar-2** offers a therapeutic strategy to attenuate aberrant STING signaling through its targeted degradation.

This degrader operates through a covalent mechanism, forming a stable bond with the STING protein. It concurrently recruits the VHL E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase complex, to facilitate the ubiquitination and subsequent proteasomal degradation of STING.

## Mechanism of Action: E3 Ligase Recruitment and Target Degradation

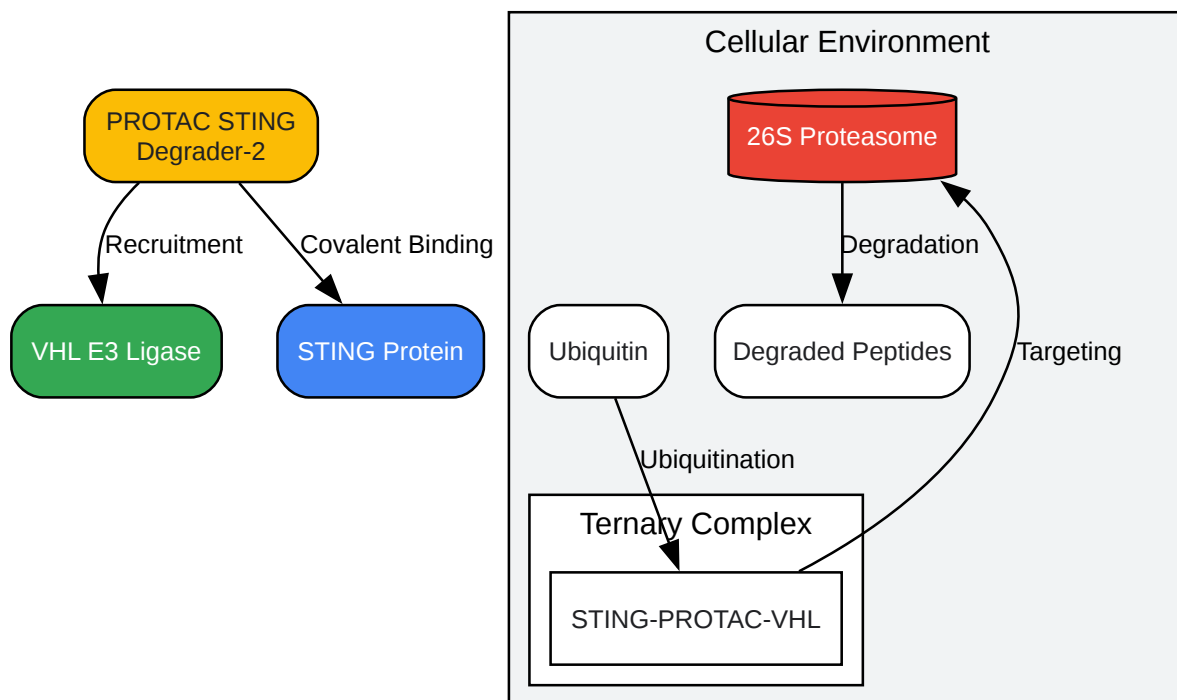
The core function of **PROTAC STING Degradator-2** is to induce the formation of a ternary complex between the STING protein and the VHL E3 ligase. This proximity-induced event is the catalyst for the ubiquitination of STING.

The process can be summarized in the following steps:

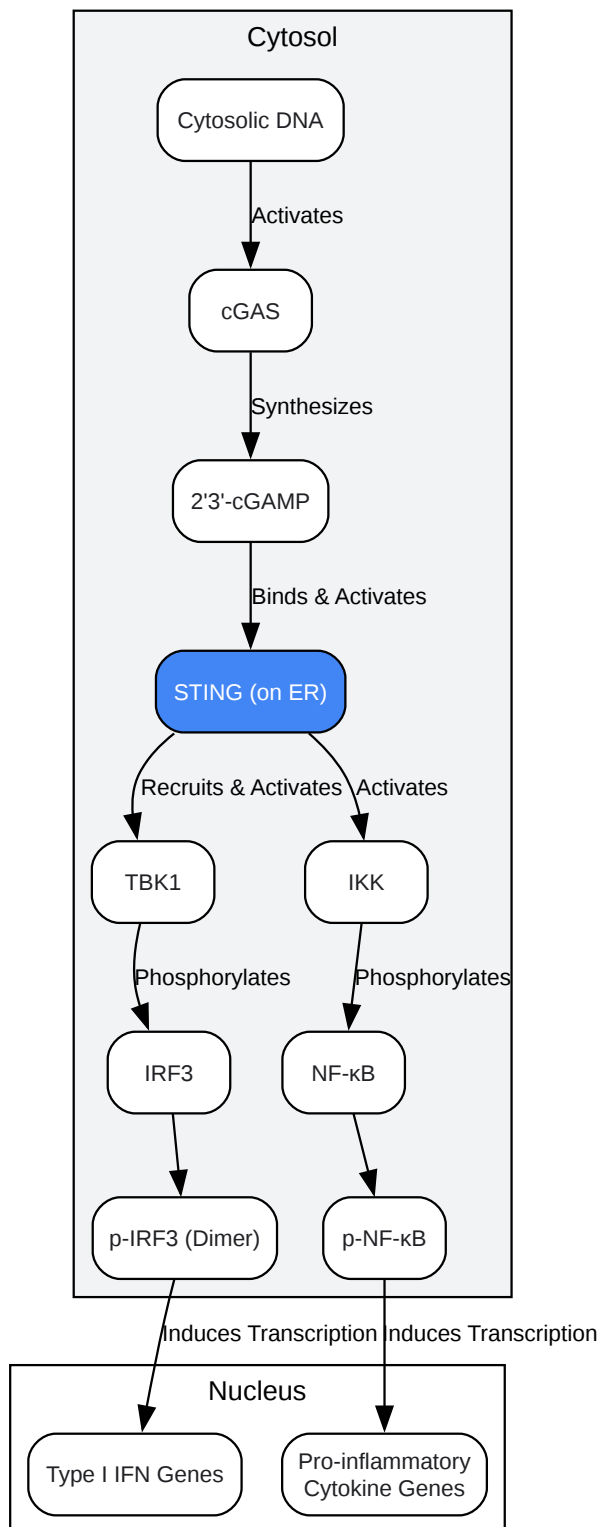
- **Binding to STING:** The STING-binding moiety of the PROTAC covalently attaches to its target protein.
- **Recruitment of VHL:** The VHL-binding ligand on the other end of the PROTAC recruits the VHL E3 ligase complex.
- **Ternary Complex Formation:** The PROTAC acts as a molecular bridge, bringing STING and the VHL complex into close proximity to form a stable ternary complex.
- **Ubiquitination:** Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the STING protein.
- **Proteasomal Degradation:** The polyubiquitinated STING is recognized by the 26S proteasome, which then unfolds and degrades the protein.
- **PROTAC Recycling:** After degradation of the target protein, the PROTAC is released and can engage another STING protein and VHL E3 ligase, enabling a catalytic mode of action.

Below is a diagram illustrating the PROTAC-mediated degradation workflow.

PROTAC STING Degradation Workflow



## cGAS-STING Signaling Pathway

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